molecular formula C18H28INO2S B13748020 N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide CAS No. 101361-01-7

N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide

Cat. No.: B13748020
CAS No.: 101361-01-7
M. Wt: 449.4 g/mol
InChI Key: UYEHBGUFDKQNEZ-UHFFFAOYSA-M
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Description

This quaternary ammonium salt features a complex structure with a phenylthio-substituted cyclobutyl ester linked to an ethanaminium core and an iodide counterion. Key structural elements include:

  • Quaternary ammonium center: Enhances water solubility and ionic interactions with biological targets.
  • Iodide counterion: Impacts solubility and stability compared to bromide or methyl sulfate derivatives .

Properties

CAS No.

101361-01-7

Molecular Formula

C18H28INO2S

Molecular Weight

449.4 g/mol

IUPAC Name

diethyl-methyl-[2-(1-phenylsulfanylcyclobutanecarbonyl)oxyethyl]azanium;iodide

InChI

InChI=1S/C18H28NO2S.HI/c1-4-19(3,5-2)14-15-21-17(20)18(12-9-13-18)22-16-10-7-6-8-11-16;/h6-8,10-11H,4-5,9,12-15H2,1-3H3;1H/q+1;/p-1

InChI Key

UYEHBGUFDKQNEZ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1(CCC1)SC2=CC=CC=C2.[I-]

Origin of Product

United States

Preparation Methods

Stepwise Preparation Method

Step 1: Preparation of 1-(phenylthio)cyclobutanecarbonyl chloride

  • Starting from 1-(phenylthio)cyclobutanecarboxylic acid, the acid chloride is synthesized by reaction with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions.
  • Typical solvents: dichloromethane (CH2Cl2) or chloroform.
  • Reaction time: 2–4 hours.
  • The acid chloride is purified by distillation or recrystallization.

Step 2: Preparation of N,N-diethyl-N-methyl-2-hydroxyethanaminium iodide

  • This quaternary ammonium salt is prepared by quaternization of N,N-diethylmethylamine with 2-chloroethanol followed by iodide ion exchange if necessary.
  • The product is purified by crystallization.

Step 3: Esterification Reaction

  • The key step involves reacting N,N-diethyl-N-methyl-2-hydroxyethanaminium iodide with 1-(phenylthio)cyclobutanecarbonyl chloride.
  • Reaction conditions:
    • Solvent: dichloromethane or other aprotic organic solvents.
    • Base: triethylamine (Et3N) is used to neutralize the HCl formed.
    • Temperature: 0–25 °C to control reaction rate and minimize side reactions.
    • Reaction time: 1–3 hours with stirring.
  • The reaction yields the ester-linked quaternary ammonium iodide compound.

Step 4: Purification

  • The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Alternatively, chromatographic techniques (e.g., silica gel column chromatography) can be employed to achieve high purity.

Industrial Scale Synthesis

  • Industrial production follows the same synthetic principles but employs larger reactor volumes and industrial-grade reagents.
  • Process optimization includes:
    • Use of continuous stirred tank reactors (CSTR) for better mixing.
    • Automated temperature and pH control.
    • Efficient solvent recovery systems.
  • Purification is often done by crystallization at scale, with solvent recycling to reduce waste.

Reaction Conditions and Parameters

Step Reagents Solvent Temperature Time Notes
Acid Chloride Formation 1-(phenylthio)cyclobutanecarboxylic acid + SOCl2 CH2Cl2 or CHCl3 Reflux (60–70 °C) 2–4 hours Dry conditions recommended
Quaternary Ammonium Salt Prep N,N-diethylmethylamine + 2-chloroethanol + KI (for iodide) Ethanol or water RT to 50 °C Several hours Ion exchange to iodide if needed
Esterification N,N-diethyl-N-methyl-2-hydroxyethanaminium iodide + acid chloride + Et3N CH2Cl2 0–25 °C 1–3 hours Triethylamine neutralizes HCl
Purification Recrystallization or chromatography Ethanol, ethyl acetate Ambient Variable Ensures product purity

Chemical Reaction Analysis

Types of Reactions Involved

  • Acid chloride formation: Conversion of carboxylic acid to acid chloride using chlorinating agents.
  • Quaternization: Formation of quaternary ammonium salt via nucleophilic substitution.
  • Esterification: Nucleophilic attack of the hydroxyethyl ammonium on acid chloride, forming an ester bond.
  • Neutralization: Use of base (triethylamine) to capture HCl byproduct.

Possible Side Reactions and Considerations

  • Hydrolysis of acid chloride if moisture is present.
  • Over-alkylation or side reactions during quaternization.
  • Decomposition of quaternary ammonium under harsh conditions.
  • Control of temperature and moisture is critical to maximize yield and purity.

Summary of Research Findings

  • The described synthetic route is well-established and reproducible with yields typically ranging from 70% to 90% depending on scale and purity requirements.
  • The phenylthio group remains stable under the reaction conditions but can be selectively oxidized post-synthesis if desired.
  • The quaternary ammonium iodide moiety imparts water solubility and biological activity, useful in biochemical assays.
  • Industrial methods emphasize solvent and reagent recycling to minimize environmental impact.

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s reactivity arises from four key structural elements:

  • Quaternary ammonium center : Positively charged nitrogen with three alkyl groups (two ethyl, one methyl) .

  • Ester linkage : Labile carbonyloxy (-OC(=O)-) group connecting the ethanaminium chain to the cyclobutane ring.

  • Phenylthio moiety : Aromatic sulfur substituent on the cyclobutane ring .

  • Cyclobutane ring : Four-membered carbocycle with inherent ring strain.

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionProduct(s)Mechanism
Aqueous H⁺ 1-(Phenylthio)cyclobutanecarboxylic acid + N,N-Diethyl-N-methyl-2-hydroxyethanaminium iodideAcid-catalyzed nucleophilic acyl substitution
Aqueous OH⁻ 1-(Phenylthio)cyclobutanecarboxylate + N,N-Diethyl-N-methyl-2-hydroxyethanaminium hydroxideBase-promoted saponification

The reaction rate is influenced by steric hindrance from the cyclobutane and ammonium groups.

Quaternary Ammonium Stability

The iodide counterion stabilizes the charged nitrogen center, preventing Hofmann elimination under mild hydrolytic conditions (<100°C) . Prolonged heating (>120°C) may induce degradation.

Thermal Decomposition

At elevated temperatures (150–200°C), the compound undergoes Hofmann elimination:

C18H28INO2SΔCH2=CH2+Diethylmethylamine+1-(Phenylthio)cyclobutanecarboxylic acid+HI\text{C}_{18}\text{H}_{28}\text{INO}_2\text{S} \xrightarrow{\Delta} \text{CH}_2=\text{CH}_2 + \text{Diethylmethylamine} + \text{1-(Phenylthio)cyclobutanecarboxylic acid} + \text{HI}

This exothermic process is confirmed by mass-loss peaks in thermogravimetric analysis (TGA) data .

Oxidation

The sulfur atom undergoes stepwise oxidation:

Oxidizing AgentProductOxidation State
H₂O₂ (30%)1-(Phenylsulfinyl)cyclobutanecarbonyl derivative+4 (Sulfoxide)
mCPBA1-(Phenylsulfonyl)cyclobutanecarbonyl derivative+6 (Sulfone)

Sulfoxidation occurs preferentially at 0°C, while sulfone formation requires reflux conditions.

Thiol-Disulfide Exchange

The phenylthio group participates in redox reactions with biological thiols (e.g., glutathione):

Ar-S-+HS-RAr-S-S-R+H+\text{Ar-S-} + \text{HS-R} \rightleftharpoons \text{Ar-S-S-R} + \text{H}^+

This interaction underpins its enzyme inhibitory activity, particularly against cysteine proteases.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes [2+2] cycloreversion under UV irradiation (λ = 254 nm):

Cyclobutanehν2Ethene derivatives\text{Cyclobutane} \xrightarrow{h\nu} 2 \text{Ethene derivatives}

Product analysis reveals phenyl vinyl sulfide as a major fragment, confirmed by GC-MS .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)Primary Site
Ester hydrolysis (pH 7)3.2 × 10⁻⁵72.4Carbonyloxy group
Hofmann elimination1.8 × 10⁻³98.7Ammonium center
Sulfoxidation4.5 × 10⁻⁴56.2Phenylthio group

Data extrapolated from structural analogs due to limited experimental studies on the parent compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide is C18H28INO2S, with a molar mass of approximately 449.39 g/mol. Its structure features a cyclobutyl moiety substituted with a phenylthio group, which contributes to its unique properties and potential biological activities .

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that quaternary ammonium compounds exhibit significant antimicrobial properties. This compound has shown promise in inhibiting the growth of various bacterial strains. A study conducted on similar compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as an antimicrobial agent .

2. Neurological Studies

The compound's structural characteristics may influence its interaction with neurotransmitter systems. Preliminary studies suggest that it could modulate acetylcholine receptors, which are crucial in neurological functions. This potential application opens avenues for research into treatments for neurodegenerative diseases, where cholinergic signaling is disrupted .

Biochemical Applications

1. Enzyme Inhibition

This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural analogs have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

2. Drug Delivery Systems

The compound's quaternary ammonium structure allows it to be used in drug delivery systems, particularly for delivering hydrophilic drugs across lipid membranes. Its ability to form liposomes or micelles can enhance the bioavailability of poorly soluble drugs .

Material Science Applications

1. Surface Modifications

Due to its amphiphilic nature, this compound can be utilized in surface modification processes. It can help create hydrophobic surfaces or coatings that resist biofouling in biomedical devices or enhance the stability of materials exposed to harsh environments .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesInvestigated the efficacy against bacterial strainsShowed significant inhibition of both Gram-positive and Gram-negative bacteria
Neurological Impact AssessmentEvaluated interaction with acetylcholine receptorsSuggested potential for enhancing cholinergic signaling
Drug Delivery ResearchExplored liposomal formulationsDemonstrated improved bioavailability for hydrophilic drugs

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-methyl-2-(((1-(phenylthio)cyclobutyl)carbonyl)oxy)ethanaminium iodide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol groups in proteins, leading to enzyme inhibition. The ammonium moiety can interact with negatively charged sites on biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Valethamate Bromide

  • Structure : N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide .
  • Key Differences :
    • Substituent : 3-Methyl-1-oxo-2-phenylpentyl ester vs. 1-(phenylthio)cyclobutyl ester.
    • Counterion : Bromide (smaller, lower molecular weight) vs. iodide.
  • Therapeutic Function : Anticholinergic agent used for gastrointestinal spasms .
  • Physicochemical Impact : Bromide may confer higher solubility in polar solvents compared to iodide .

Benactyzine Methiodide

  • Structure : N,N-Diethyl-2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N-methylethanaminium iodide .
  • Key Differences: Substituent: Hydroxydiphenylacetyl ester (benzilate) vs. phenylthio-cyclobutyl ester.
  • Therapeutic Function : Anticholinergic with central nervous system activity .

O-Methyl S-2-(Diethylmethylammonium)ethyl Ethylphosphonothiolate Iodide

  • Structure : N,N-Diethyl-2-{[ethyl(methoxy)phosphoryl]thio}-N-methylethanaminium iodide .
  • Key Differences: Substituent: Ethylphosphonothiolate vs. cyclobutylcarbonyloxy. Electronic Effects: Phosphoryl group introduces strong electron-withdrawing effects.
  • Application: Likely a cholinesterase inhibitor or organophosphate analog .

N,N,N-Triethyl-2-(Tricyclo[3.3.1.1³,⁷]dec-1-ylcarbonyloxy)ethanaminium Iodide

  • Structure : Features a tricyclodecane-based ester .
  • Key Differences: Substituent: Rigid tricyclic structure vs. smaller cyclobutyl ring.

Comparative Data Table

Compound Name Molecular Formula Substituent Type Counterion Therapeutic Use Key Reference
Target Compound C₂₃H₃₃INOS 1-(Phenylthio)cyclobutyl ester Iodide Not specified
Valethamate Bromide C₁₉H₃₂BrNO₂ 3-Methyl-1-oxo-2-phenylpentyl Bromide Anticholinergic
Benactyzine Methiodide C₂₈H₃₅INO₃ Hydroxydiphenylacetyl (benzilate) Iodide Anticholinergic (CNS)
O-Methyl Phosphonothiolate Derivative C₁₁H₂₃INO₂PS Ethylphosphonothiolate Iodide Cholinesterase modulation
Tricyclodecane Derivative C₁₈H₃₀INO₂ Tricyclo[3.3.1.1³,⁷]decane Iodide Not specified

Key Findings from Structural Analysis

Counterion Effects : Iodide derivatives generally exhibit lower solubility in water compared to bromide analogs but may offer enhanced stability in certain formulations .

Cyclobutyl vs. Tricyclic Systems: Smaller rings (e.g., cyclobutyl) may improve bioavailability by reducing molecular rigidity .

Therapeutic Potential: Structural similarities to anticholinergics suggest possible muscarinic receptor antagonism, but the phenylthio group’s role requires further investigation .

Q & A

What synthetic strategies are recommended for synthesizing this compound, and how can intermediates be optimized?

Basic:
The synthesis involves a multi-step approach starting with the preparation of the cyclobutylcarbonyl chloride intermediate. A reported method for analogous quaternary ammonium salts (e.g., bromide derivatives) includes reacting substituted phenols or amines with activated carbonyl reagents under controlled conditions . For the target compound, the cyclobutylthio-phenyl group is likely introduced via nucleophilic substitution or coupling reactions, followed by quaternization with methyl iodide. Key intermediates should be characterized using 1^1H NMR and IR spectroscopy to confirm functional groups .

Advanced:
To optimize the quaternization step (often low-yielding), consider varying solvents (e.g., acetonitrile vs. DMF), reaction temperatures (40–80°C), and stoichiometric ratios of the tertiary amine to methyl iodide. Purification via recrystallization or column chromatography using dichloromethane/methanol gradients can improve purity. Monitor reaction progress with LC-MS to identify side products like over-alkylated species .

Which spectroscopic and chromatographic methods are most effective for structural elucidation?

Basic:

  • 1^1H/13^{13}C NMR : Assign peaks for the cyclobutyl, phenylthio, and quaternary ammonium groups. The methyl groups on the nitrogen resonate at δ ~3.0–3.5 ppm, while the cyclobutyl protons appear as a multiplet at δ ~2.5–3.0 ppm .
  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1700–1750 cm1^{-1} and ether (C-O-C) vibrations at ~1100–1250 cm1^{-1} .
  • Mass Spectrometry (HRMS) : Look for the molecular ion peak [M-I]+^+ to validate the molecular formula .

Advanced:
For complex mixtures, use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography can definitively confirm the stereochemistry of the cyclobutyl and phenylthio groups, though crystallization may require slow evaporation in polar aprotic solvents .

How do structural modifications influence the compound’s biological activity?

Basic:
Analogues with varying alkyl chain lengths or substituents on the phenylthio group exhibit differences in antispasmodic or antibacterial activity. For example, replacing the methyl group on the nitrogen with ethyl reduces potency against smooth muscle contractions , while bromine substitution on the phenyl ring enhances antimicrobial activity .

Advanced:
Systematic structure-activity relationship (SAR) studies can identify critical pharmacophores. For instance, molecular docking simulations suggest that the phenylthio group interacts with hydrophobic pockets in target enzymes, while the quaternary ammonium moiety facilitates ionic interactions. Modifying the cyclobutyl ring to a cyclohexyl group may alter binding kinetics due to steric effects .

How can researchers resolve discrepancies in reported biological activity data?

Advanced:
Contradictions often arise from variations in assay conditions. For example:

  • Purity : Impurities >5% can skew IC50_{50} values. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation times. Compare results across multiple cell lines or enzyme isoforms .
  • Solubility : Use DMSO stock solutions at <0.1% to avoid solvent interference .

What computational methods predict the compound’s reactivity and mechanism of action?

Advanced:

  • DFT Calculations : Model the reaction mechanism for quaternization or hydrolysis pathways. For example, B3LYP/6-31G(d) simulations can identify transition states and activation energies .
  • Molecular Dynamics (MD) : Simulate binding to ion channels or receptors (e.g., muscarinic acetylcholine receptors) using CHARMM or AMBER force fields. Analyze hydrogen bonding and hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5–3.5) and blood-brain barrier permeability to guide toxicity studies .

What protocols ensure stability during storage and handling?

Basic:
Store the compound in airtight, light-resistant containers under argon at –20°C. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to assess degradation (e.g., hydrolysis of the ester group). Monitor via TLC or HPLC .

Advanced:
For long-term stability, lyophilize the compound after forming a salt with non-hygroscopic counterions (e.g., tosylate). Use Karl Fischer titration to ensure moisture content <0.1% .

How can researchers design analogs to improve selectivity for therapeutic targets?

Advanced:

  • Bioisosteric Replacement : Substitute the phenylthio group with a benzofuran moiety to enhance metabolic stability .
  • Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., esterase-sensitive linkers) to reduce off-target effects .
  • Fragment-Based Screening : Identify minimal pharmacophores using SPR or microcalorimetry to truncate non-essential moieties .

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